MFCD18315746
Description
Such compounds are typically characterized by their molecular weight, solubility, partition coefficients (LogP), and bioactivity profiles, which are critical for drug discovery and development .
Properties
IUPAC Name |
methyl 3-(4-chloro-3-hydroxyphenyl)-4-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)9-3-5-12(16)10(6-9)8-2-4-11(15)13(17)7-8/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVRNHUBVCHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686120 | |
| Record name | Methyl 4'-chloro-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-56-5 | |
| Record name | Methyl 4'-chloro-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18315746 involves specific chemical reactions and conditions. One common method includes the use of a two-step tangential-flow filtration (TFF) method, which improves the properties of the compound during the preparation process . This method involves an additional ethanol removal step prior to the particle fusion process, resulting in larger particles, reduced proportion of empty particles, optimized storage stability, and improved transfection efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that ensure consistency and quality. The use of advanced filtration and purification methods is crucial to achieve the desired properties and stability of the compound.
Chemical Reactions Analysis
Types of Reactions: MFCD18315746 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used
Scientific Research Applications
MFCD18315746 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions and synthesis processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, its industrial applications include the production of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of MFCD18315746 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and influencing cellular processes. Understanding these interactions is crucial for developing new applications and therapeutic strategies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights methodologies for comparing chemical compounds using parameters such as molecular properties , synthetic routes , bioactivity , and structural similarity . Below is a comparative analysis based on data from analogous compounds (e.g., boronic acids, pyrrolotriazines, and trifluoromethyl derivatives) to illustrate how MFCD18315746 might be evaluated against its peers.
Table 1: Key Molecular and Physicochemical Properties
Table 2: Structural Similarity Scores
Key Findings:
Bioactivity : Boronic acids (e.g., CAS 1046861-20-4) exhibit moderate BBB permeability and low CYP inhibition, making them suitable for CNS-targeted therapies . In contrast, trifluoromethyl derivatives (e.g., CAS 1533-03-5) show enhanced metabolic stability due to fluorine’s electronegativity .
Synthesis : Imidazole derivatives (e.g., CAS 177760-04-2) require multi-step reactions with catalysts like A-FGO, emphasizing green chemistry principles , whereas pyrrolotriazines (e.g., CAS 918538-05-3) are synthesized via nucleophilic substitution under mild conditions .
Solubility vs. LogP : Compounds with higher LogP (e.g., trifluoromethyl ketones) often have lower aqueous solubility, necessitating formulation optimizations for drug delivery .
Methodological Considerations
The evidence underscores the importance of standardized protocols for compound comparison, including:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
